molecular formula C16H23FN2O B5760259 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone

1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone

Cat. No. B5760259
M. Wt: 278.36 g/mol
InChI Key: IYDDEPAMENQFDL-UHFFFAOYSA-N
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Description

1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone is a chemical compound that is widely used in scientific research. This compound is also known as EFDP or 4'-ethyl-4-(3-fluorophenyl)-1-piperazinecarboxaldehyde-1-butanol. It is a potent and selective dopamine transporter inhibitor that has been extensively studied for its potential use in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, this compound increases the amount of dopamine available in the synaptic cleft, which leads to increased activation of dopamine receptors and enhanced dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone are complex and depend on the specific neurological disorder being treated. In general, this compound has been shown to increase dopamine levels in the brain, which can lead to improved mood, motivation, and reward processing. However, it is important to note that excessive dopamine signaling can also lead to adverse effects such as addiction and psychosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone in lab experiments is its high selectivity for the dopamine transporter, which allows researchers to study the specific effects of dopamine signaling on neurological function. However, one of the limitations of using this compound is its potential for abuse and addiction, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone. One area of interest is the development of more selective dopamine transporter inhibitors that can target specific subtypes of dopamine transporters. Another area of interest is the investigation of the long-term effects of dopamine signaling on neurological function and behavior. Additionally, there is a need for further research on the potential risks and benefits of using dopamine transporter inhibitors for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone is a complex process that involves several steps. One of the most commonly used methods for the synthesis of this compound is the reaction of 3-fluoro-4-nitrophenylacetic acid with 4-ethyl-1-piperazinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the intermediate compound 4'-ethyl-4-(3-fluoro-4-nitrophenyl)-1-piperazinecarboxaldehyde, which is then reduced to yield 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone.

Scientific Research Applications

1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. This compound has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and reward.

properties

IUPAC Name

1-[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-3-5-16(20)13-6-7-15(14(17)12-13)19-10-8-18(4-2)9-11-19/h6-7,12H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDDEPAMENQFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]butan-1-one

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